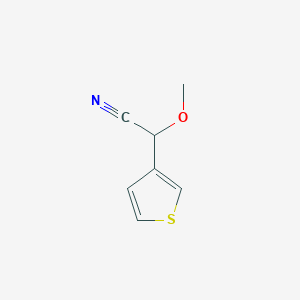![molecular formula C21H17N3O5S B2991800 ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 1228073-47-9](/img/structure/B2991800.png)
ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 4-oxo-2-(2-oxo-2H-chromen-3-yl)-3,4,5,6-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate” is a complex organic molecule. It is a derivative of coumarin, a class of organic compounds known for their diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a coumarin derivative with another organic compound in the presence of a catalyst . For example, ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate was synthesized by reacting ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a chromen-3-yl group, a tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine group, and an ethyl carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its large size and the presence of multiple reactive groups. Similar compounds have been shown to undergo reactions with 1,2-binucleophilic agents, leading to the formation of new pyrazole and isoxazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and similar compounds. For example, it likely has a high melting point and exhibits characteristic peaks in its NMR and IR spectra .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Coumarin derivatives, such as the one mentioned, have been extensively studied for their anticancer properties . They can inhibit tumor angiogenesis, regulate reactive oxygen species, and interfere with microtubule polymerization . This compound’s structure, which includes a coumarin moiety, suggests it could be a candidate for synthesizing novel anticancer agents, potentially targeting specific pathways involved in cancer cell proliferation.
Antimicrobial and Antifungal Agents
The presence of a 2-oxo-2H-chromen structure is indicative of potential antimicrobial and antifungal activities . These properties make the compound a valuable starting point for the development of new drugs that could combat resistant strains of bacteria and fungi, addressing the global challenge of multidrug resistance.
Antioxidant Properties
Compounds containing the 2-oxo-2H-chromen unit have shown significant antioxidant capabilities . This suggests that our compound could be used in the synthesis of antioxidants, which are crucial in protecting cells from oxidative stress, a factor in many chronic diseases.
Cholinesterase and Monoamine Oxidase Inhibition
The compound’s structure is similar to known cholinesterase (ChE) and monoamine oxidase (MAO) inhibitors . These enzymes are targets for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Therefore, this compound could serve as a lead structure for developing new treatments for these conditions.
Fluorescent Chemosensors
Coumarin-based compounds have been employed as fluorescent chemosensors due to their ability to bind selectively to ions or molecules, resulting in a fluorescent response . This compound could be modified to develop sensitive sensors for detecting specific biological or chemical substances.
Host-Guest Chemistry
The 1,3,5-triazine moiety is known for its role in host-guest chemistry, which involves the formation of complexes between two or more molecules . This application is significant in the design of molecular machines and drug delivery systems, where the compound could be used to create organized aggregates with specific functionalities.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target theEGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the action of similar compounds, it may inhibit theEGFR/PI3K/AKT/mTOR signaling pathway , leading to reduced cell proliferation and increased apoptosis .
Biochemical Pathways
The compound likely affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially prevent the growth and spread of cancer cells.
Pharmacokinetics
Similar compounds have shown to exhibit good bioavailability and are able to reach their target sites effectively .
Result of Action
The compound may inhibit cell proliferation, migration, and invasion, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . These effects could potentially make it a promising candidate for the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
ethyl 3-oxo-5-(2-oxochromen-3-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-2-28-21(27)24-8-7-12-15(10-24)30-19-16(12)18(25)22-17(23-19)13-9-11-5-3-4-6-14(11)29-20(13)26/h3-6,9H,2,7-8,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXAEUUYPWHUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

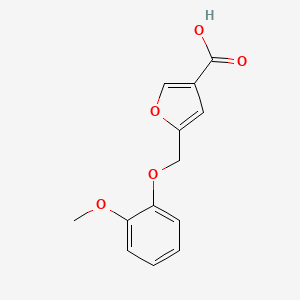
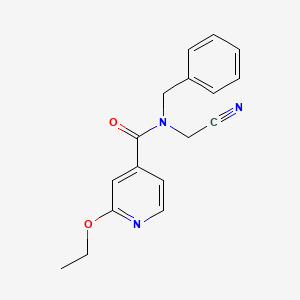

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)
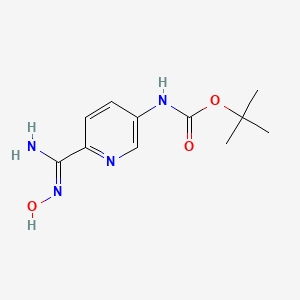
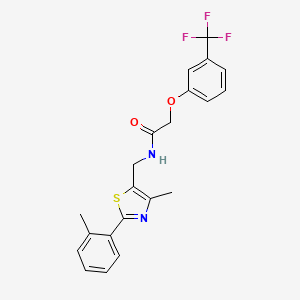
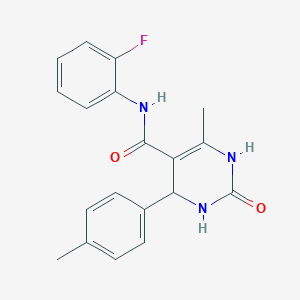

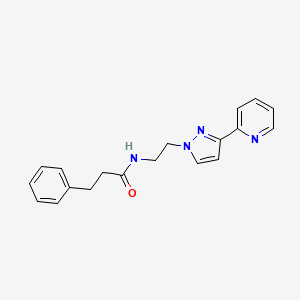
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)
![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)
